![molecular formula C30H22F3NO3 B14174416 1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione CAS No. 1217684-32-6](/img/structure/B14174416.png)
1'-acetyl-8'-methyl-2'-[4-(trifluoromethyl)phenyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-acetyl-8’-methyl-2’-[4-(trifluoromethyl)phenyl]-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
The synthesis of 1’-acetyl-8’-methyl-2’-[4-(trifluoromethyl)phenyl]-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione involves multiple steps. One common method includes the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50°C to obtain intermediate compounds . The final product is achieved through a series of reactions involving cyclization and acetylation steps. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl phenyl group.
Cyclization: The compound can undergo intramolecular cyclization to form different spiro derivatives.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1’-acetyl-8’-methyl-2’-[4-(trifluoromethyl)phenyl]-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is significant in cancer therapy.
Material Science: The unique spiro structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: Its interactions with various biological targets are of interest for understanding its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the receptor’s active site, preventing the activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to reduced tumor growth and progression in cancer models.
Comparaison Avec Des Composés Similaires
Similar compounds include other spiro derivatives and FGFR inhibitors like AZD4547 and Erdafitinib . Compared to these, 1’-acetyl-8’-methyl-2’-[4-(trifluoromethyl)phenyl]-1’,2’-dihydro-3a’H-spiro[indene-2,3’-pyrrolo[1,2-a]quinoline]-1,3-dione may offer unique advantages in terms of its molecular structure and potential efficacy. The trifluoromethyl group, in particular, can enhance its binding affinity and specificity for certain targets.
Propriétés
Numéro CAS |
1217684-32-6 |
|---|---|
Formule moléculaire |
C30H22F3NO3 |
Poids moléculaire |
501.5 g/mol |
Nom IUPAC |
1-acetyl-8-methyl-2-[4-(trifluoromethyl)phenyl]spiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C30H22F3NO3/c1-16-7-8-18-11-14-24-29(27(36)21-5-3-4-6-22(21)28(29)37)25(26(17(2)35)34(24)23(18)15-16)19-9-12-20(13-10-19)30(31,32)33/h3-15,24-26H,1-2H3 |
Clé InChI |
VYNFQXLDWBYRKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC3N2C(C(C34C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)C(F)(F)F)C(=O)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


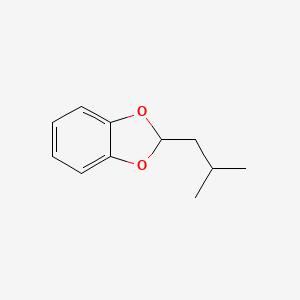
![3,5-Dimethyl-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B14174343.png)
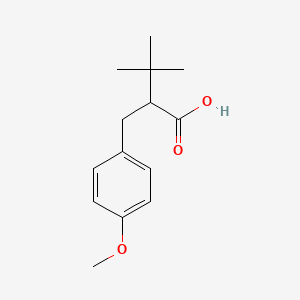
![7,8-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14174356.png)

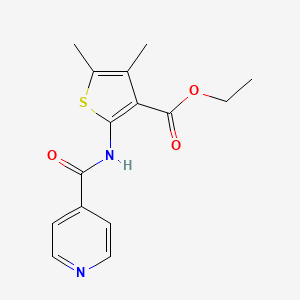
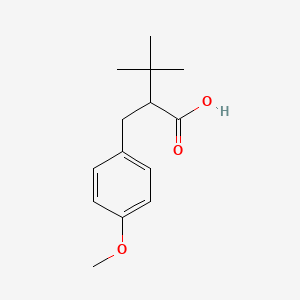
![4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)](/img/structure/B14174380.png)
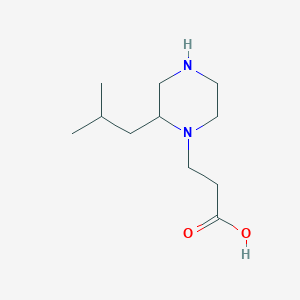
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-carboxy-4-hydroxy-](/img/structure/B14174392.png)

![[2,2-dichloro-3-(2-chlorophenyl)-3-hydroxypropyl] carbamate](/img/structure/B14174401.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)
